Trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
/INCR FACILITY OF AQ OUTFLOW/...ACCOMPANIED BY VASODILATATION OF CONJUNCTIVAL VESSELS & INCR PERMEABILITY OF BLOOD-AQ BARRIER. INDIRECT DECR IN ACTIVITY OF EXTRAOCULAR MUSCLES OF CONVERGENCE ALSO OCCURS. ...CHOLINESTERASE INHIBITION PRODUCED BY DEMECARIUM IS "REVERSIBLE". DEMECARIUM BROMIDE...IS A QUATERNARY AMMONIUM ANTICHOLINESTERASE DRUG. ... RESULTING ACCUM OF ACETYLCHOLINE PRODUCES MIOSIS & STIMULATES CILIARY MUSCLE...REDUCING INTRAOCULAR PRESSURE BY INCR FACILITY OF AQ OUTFLOW. |
|---|---|
CAS No. |
56-94-0 |
Molecular Formula |
C32H52BrN4O4+ |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium bromide |
InChI |
InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |
InChI Key |
WMPGXFWTTMMVIA-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
Appearance |
Ssolid powder |
Color/Form |
WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |
melting_point |
164-170 |
Other CAS No. |
56-94-0 |
physical_description |
Solid |
shelf_life |
AQ SOLN ARE STABLE STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS |
solubility |
FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER |
Synonyms |
3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3, |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action
Acetylcholine (B1216132) Potentiation and Cholinergic Transmission Enhancement
Potentiation of Endogenously Released Acetylcholine at Cholinergic Synapses
Demecarium (B1199210) bromide functions as an indirect-acting parasympathomimetic agent by inhibiting cholinesterases. nih.govdrugbank.comdrugbank.com Specifically, it inactivates both acetylcholinesterase (AChE) and pseudocholinesterase. nih.govnih.govdrugbank.com Cholinesterases are enzymes responsible for the rapid hydrolysis and inactivation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. nih.govpharmacompass.com By inhibiting these enzymes, demecarium bromide prevents the breakdown of acetylcholine, leading to its accumulation and a consequent increase in acetylcholine activity at cholinergic transmission sites. nih.govnih.govdrugbank.comdrugbank.com This potentiation of endogenously released acetylcholine results in prolonged cholinergic effects. nih.govpharmacompass.com
Interactions with Other Enzymes
Monoamine Oxidase (MAO) Inhibition by Demecarium Bromide
Beyond its well-established role as an anticholinesterase, demecarium bromide has also been identified as an inhibitor of monoamine oxidase (MAO). selleckchem.comselleckchem.comselleck.co.jp MAO enzymes are flavoproteins located on the outer mitochondrial membrane that catalyze the oxidative deamination of various biogenic amines, including neurotransmitters like serotonin (B10506) (5-HT) and dopamine. acs.orgcdnsciencepub.comresearchgate.netnih.gov
Comparative Inhibition Studies of MAO-A and MAO-B in Research
Research has investigated the inhibitory effects of demecarium bromide on MAO activity. Studies using isolated rat liver mitochondria demonstrated that demecarium bromide inhibits MAO during the oxidative deamination of different substrates. cdnsciencepub.com The degree of inhibition was found to vary with the substrate used, though not significantly altered. For instance, a maximum inhibition of 52% was observed when 5-hydroxytryptamine (5-HT) was utilized as the substrate, while the inhibition was 36% with tyramine. cdnsciencepub.com
A key characteristic of demecarium bromide's interaction with MAO is its reversibility. In an experiment where rat liver mitochondria were incubated with demecarium bromide (3.5 x 10⁻⁴ M), a 66.9% inhibition of MAO activity was observed. However, after washing the mitochondrial preparations four times with cold 0.25 M sucrose, the inhibition was significantly reduced to only 6%. cdnsciencepub.com This rapid reduction in inhibition upon washing indicates that demecarium bromide acts as a rapidly reversible inhibitor of MAO, distinguishing it from other MAO inhibitors like iproniazid (B1672159) and phenelzine, which produce relatively irreversible "non-equilibrium antagonism" at the enzyme's active site(s). cdnsciencepub.com Furthermore, the study noted that the inhibition of oxygen uptake caused by demecarium bromide was increased from 36.5% to 62.4% upon the addition of potassium cyanide (0.001 M) to the reaction vessel. cdnsciencepub.com
While demecarium bromide generally inhibits MAO, detailed comparative inhibition studies specifically quantifying its inhibitory activity (e.g., IC50 values) against the individual MAO isoforms, MAO-A and MAO-B, are not extensively documented in the provided research for demecarium bromide itself. Other compounds, such as harmine, are known as selective MAO-A inhibitors, and rasagiline (B1678815) and selegiline (B1681611) are known as selective MAO-B inhibitors, with their distinct inhibitory profiles being well-characterized. acs.orgnih.govwikipedia.org
Table 1: MAO Inhibition by Demecarium Bromide with Different Substrates cdnsciencepub.com
| Substrate | Observed MAO Inhibition (%) |
| 5-Hydroxytryptamine (5-HT) | 52 |
| Tyramine | 36 |
Table 2: Reversibility of MAO Inhibition by Demecarium Bromide cdnsciencepub.com
| Condition | Observed MAO Inhibition (%) |
| Before washing mitochondrial preparation | 66.9 |
| After washing mitochondrial preparation (4 times) | 6 |
Pharmacological Principles and Systemic Effects in Research Models
Long-Acting Nature of Demecarium (B1199210) Bromide as a Cholinesterase Inhibitor
Demecarium bromide is characterized as a long-acting cholinesterase inhibitor, effectively inactivating both acetylcholinesterase (AChE) and pseudocholinesterase (also known as butyrylcholinesterase or BuChE). nih.govsmolecule.comnih.govdrugbank.com This inhibition prevents the rapid hydrolysis of acetylcholine (B1216132) (ACh), leading to an accumulation of the neurotransmitter at cholinergic synapses and consequently potentiating its effects. nih.govsmolecule.comnih.govdrugbank.comcymitquimica.com The prolonged duration of action of demecarium bromide is a notable pharmacological characteristic, distinguishing it from shorter-acting agents. nih.govnih.govdrugbank.comdvm360.com For instance, studies in beagles have demonstrated that demecarium bromide can decrease intraocular pressure for durations ranging from 49 to 55 hours, illustrating its sustained inhibitory effect on cholinesterase activity. researchgate.net Its potent inhibitory action, with an apparent affinity (Kiapp) of 0.15 μM, underscores its efficacy in research settings. medchemexpress.com Demecarium bromide exhibits powerful muscarinic and some nicotinic properties, akin to the action of neostigmine. researchgate.net
Modulation of Cholinergic Inputs in Various Organ Systems for Research
As a cholinesterase inhibitor, demecarium bromide is employed in research to explore the potentiation of cholinergic inputs across diverse physiological systems. nih.govnih.gov
Cholinesterase inhibitors are recognized for their ability to potentiate cholinergic inputs to the gastrointestinal tract. nih.govnih.gov In research models, the pharmacological properties of demecarium bromide can lead to increased gastrointestinal motility, a systemic effect indicative of enhanced cholinergic activity in this system. smolecule.com
Similar to its effects on the gastrointestinal tract, cholinesterase inhibitors are utilized in research to investigate the potentiation of cholinergic inputs to the urinary bladder. nih.govnih.gov The modulation of cholinergic activity by demecarium bromide can influence urinary bladder function in research models.
The effects of cholinesterase inhibitors, including demecarium bromide, on cardiac function are a subject of research. nih.govnih.gov Studies have specifically investigated the activation and blockade of cardiac muscarinic receptors by endogenous acetylcholine and cholinesterase inhibitors, highlighting demecarium bromide's utility in understanding cardiac cholinergic regulation. medchemexpress.com
Demecarium bromide has been applied in research models to investigate cholinergic activity within the Central Nervous System (CNS). nih.govnih.gov Researchers have utilized demecarium bromide in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where cholinergic dysfunction is a implicated factor. smolecule.com Furthermore, it has been employed to study its influence on learning and memory processes, underscoring the critical role of the cholinergic system in these cognitive functions. smolecule.com
Ocular Cholinergic Modulation in Animal Models
Demecarium bromide's role as a cholinesterase inhibitor allows it to modulate ocular cholinergic activity, leading to several observable effects in animal research models. These effects stem from the potentiation of acetylcholine at neuroeffector junctions of parasympathetic postganglion nerves nih.govarvojournals.org.
Pupil Constriction (Miosis) Induction in Research Models
Demecarium bromide is a potent miotic agent, consistently inducing pupil constriction in various animal models due to its inhibition of cholinesterase, which allows acetylcholine to accumulate and stimulate the iris sphincter muscle nih.govnih.gov.
In studies involving Beagles with both normotensive eyes and inherited glaucoma, topical application of demecarium bromide at concentrations of 0.125% and 0.5% resulted in long-term miosis researchgate.netmedchemexpress.com. The duration of miosis generally paralleled the observed decreases in intraocular pressure (IOP) researchgate.net. Similarly, in normal rabbit eyes, demecarium bromide has been shown to produce intense miosis researchgate.net.
Ciliary Muscle Contraction and Accommodation Reflex Studies
Demecarium bromide induces contraction of the ciliary muscle by inhibiting cholinesterase, thereby increasing acetylcholine levels nih.govnih.govsmolecule.com. This ciliary muscle contraction affects the accommodation reflex, leading to a spasm of focus to near vision nih.gov.
Research indicates that demecarium bromide causes ciliary spasm in normal rabbit eyes researchgate.net. The contraction of the ciliary muscles, facilitated by the accumulation of acetylcholine, is a key component of the accommodation reflex, which allows the eye to change its optical power to maintain focus on objects at varying distances nih.gov.
Aqueous Humor Outflow Facility Research
Demecarium bromide facilitates the outflow of aqueous humor, which contributes to a reduction in intraocular pressure (IOP) nih.govnih.govsmolecule.com. This effect is achieved through the contraction of the ciliary muscle, which enhances the drainage pathways for aqueous humor smolecule.com.
In Beagles with normotensive eyes and inherited glaucoma, demecarium bromide (0.125% and 0.5%) decreased IOP for durations of 49 and 55 hours, respectively researchgate.net. This IOP reduction is a direct consequence of increased aqueous humor outflow facility nih.govnih.gov. Studies have shown that indirect-acting parasympathomimetics like demecarium bromide increase aqueous humor outflow, which is a mechanism for treating glaucoma dvm360.comvin.com.
Blood-Aqueous Barrier Permeability Studies
Application of demecarium bromide to the eye has been observed to increase the permeability of the blood-aqueous barrier (BAB) nih.govnih.gov. This effect is often accompanied by increased capillary permeability of the ciliary body and iris, as well as vasodilation nih.govnih.gov.
A study on normal dogs evaluated the effect of topically applied 0.25% demecarium bromide on aqueous humor flare, an indicator of BAB permeability nih.gov. The treatment, administered three times daily for 8 days, induced an increase in flare, with a peak effect observed at 31 hours, reaching 28 photon counts/ms compared to 3.4 photon counts/ms in untreated control eyes nih.gov. This transient increase in aqueous humor protein concentration did not result in ocular or visual damage, and flare values returned to normal after 8 days of treatment nih.gov.
The following table summarizes the effect of demecarium bromide on aqueous humor flare in dogs:
Table 1: Effect of 0.25% Demecarium Bromide on Aqueous Humor Flare in Normal Dogs
| Time Point (hours) | Treated Eye Flare (photon counts/ms) | Control Eye Flare (photon counts/ms) |
| Baseline | - | - |
| 31 (peak effect) | 28 | 3.4 |
| 55 (return to normal) | Normal range | Normal range |
Induction or Augmentation of Myopia in Ocular Research Models
Demecarium bromide, through its accommodative effect on the lens, can induce or augment myopia nih.gov. The increased refractive power of the lens, resulting from ciliary muscle contraction, leads to this myopic shift nih.gov. While direct studies specifically detailing demecarium bromide's quantitative induction of myopia in animal models were not extensively found, the mechanism of ciliary muscle contraction and its known effect on lens power strongly support this outcome as a consequence of its pharmacological action nih.govnih.gov. Models of myopia in research often involve lens-induced methods, resulting in refractive error shifts and axial length elongation arvojournals.orgresearchgate.net.
Lack of Effect on Denervated Tissues in Cholinesterase Inhibition Research
As a cholinesterase inhibitor, demecarium bromide potentiates the action of acetylcholine released at nerve endings arvojournals.org. Cholinesterase inhibitors, including demecarium bromide, appear to have no effect on denervated tissues arvojournals.org. This distinguishes them from direct-acting cholinergic agents, such as pilocarpine (B147212), which directly affect target cells and can act on denervated tissues arvojournals.org. The action of demecarium bromide is dependent on the presence and release of acetylcholine from nerve endings, as it functions by inhibiting the enzymes responsible for its breakdown, rather than directly activating receptors arvojournals.org.
Research Methodologies and Investigative Techniques
In Vitro Experimental Designs
In vitro studies are crucial for dissecting the direct interactions of demecarium (B1199210) bromide with target enzymes and for characterizing its fundamental biochemical properties.
Enzyme activity assays are a cornerstone of investigating cholinesterase inhibitors like demecarium bromide. The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reaction, also known as Ellman's assay, is a widely employed spectrophotometric method for quantifying acetylcholinesterase (AChE) activity and its inhibition. researchgate.netnih.govnih.govfishersci.ca
Methodology: This assay is based on the hydrolysis of a thiocholine (B1204863) ester substrate (e.g., acetylthiocholine) by AChE, which produces thiocholine. The free sulfhydryl group of thiocholine then reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate (TNB), which absorbs light maximally at 412 nm. The rate of color development is directly proportional to the enzyme activity. In the presence of an inhibitor like demecarium bromide, the rate of hydrolysis is reduced, and thus, the rate of TNB formation decreases, allowing for the quantification of inhibition. researchgate.netnih.govfishersci.ca
Research Findings: In vitro studies have confirmed demecarium bromide's potent inhibitory activity against cholinesterases. For instance, demecarium bromide has been identified as a potent cholinesterase inhibitor with an apparent affinity (Kiapp) of 0.15 µM. medchemexpress.com While specific detailed data tables for in vitro IC50 values using DTNB were not provided in the search results, the DTNB reaction is consistently cited as the method for assessing AChE levels in studies involving demecarium bromide, underscoring its utility in determining the compound's impact on enzyme activity. researchgate.netnih.gov
Kinetic studies provide insights into the rate and mechanism by which demecarium bromide inhibits cholinesterases within specific ocular tissues. These studies are vital for understanding the drug's sustained action and its effects on the eye.
Methodology: Such studies typically involve isolating cholinesterases from various ocular tissues (e.g., ciliary body, iris) and then exposing them to demecarium bromide under controlled conditions. The enzyme activity is measured over time using methods like the DTNB assay, and kinetic parameters such as inhibition constants (Ki) and maximum reaction velocities (Vmax) are determined. This allows researchers to characterize whether the inhibition is competitive, non-competitive, or uncompetitive, and to assess the reversibility and duration of the inhibition. The long duration of action of demecarium bromide is attributed to its sustained cholinesterase inhibition. nih.govsmolecule.com
Research Findings: Demecarium bromide is known to inactivate both pseudocholinesterase and acetylcholinesterase in ocular tissues, leading to an accumulation of acetylcholine (B1216132). This accumulation causes contraction of the iris sphincter muscle (miosis) and the ciliary muscle, which in turn facilitates the outflow of aqueous humor and reduces intraocular pressure. nih.govsmolecule.comdrugbank.commedkoo.com While explicit kinetic data tables from studies solely on demecarium bromide in ocular tissues were not detailed, the principle of its action as a long-acting cholinesterase inhibitor in the eye is well-established, implying underlying kinetic investigations. nih.govsmolecule.com Studies on similar cholinesterase inhibitors, such as echothiophate (B1218750), have explored the kinetics of enzyme activity and inhibition in ocular tissues, suggesting a similar investigative approach for demecarium bromide. caymanchem.com
Demecarium bromide primarily exerts its effects by inhibiting cholinesterases, thereby increasing the concentration of endogenous acetylcholine, which then acts on cholinergic receptors. Therefore, direct receptor binding assays for demecarium bromide itself are generally not the primary focus, as it is an indirect-acting agent. smolecule.comdrugbank.com
Methodology: While demecarium bromide does not directly bind to receptors to exert its primary therapeutic action, receptor binding assays in neuropharmacology could be employed to investigate the downstream effects of increased acetylcholine. These assays would typically involve radioligand binding studies to quantify the affinity and density of muscarinic or nicotinic acetylcholine receptors in the presence of elevated acetylcholine levels resulting from cholinesterase inhibition. Computational methods, such as molecular docking, are also used in neuropharmacology to screen for potential acetylcholinesterase inhibitors by predicting their binding affinity to the enzyme, rather than to receptors. rsc.orgroyalsocietypublishing.org
Research Findings: The accumulation of acetylcholine due to demecarium bromide's action leads to muscarinic and nicotinic effects. medkoo.com This indicates that the increased acetylcholine effectively engages its target receptors. Research has focused on the enzyme inhibition aspect, which then indirectly modulates receptor activity.
In Vivo Animal Model Studies
In vivo animal studies are critical for understanding the systemic and ocular effects of demecarium bromide in a living biological system, providing a more comprehensive view of its pharmacological activity.
Studies in animal models, particularly dogs, have been conducted to assess the systemic impact of demecarium bromide on acetylcholinesterase (AChE) levels.
Methodology: In one notable study, 0.25% demecarium bromide was applied topically to one eye of normal adult mixed-breed dogs every 8 hours for 6 days. Blood samples were collected at various time points—prior to administration, and at 45 minutes, 1 hour 45 minutes, 4 hours 45 minutes, 1 day, 3 days, and 7 days after the commencement of eye drops. Serum AChE levels were subsequently analyzed using the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reaction. researchgate.netnih.govacs.org
Detailed Research Findings: The study revealed a decline in systemic AChE levels in most dogs within the first 24 hours following demecarium administration. This decline was statistically significant by 24 hours and showed considerable variability among individual animals. By day 3, AChE levels generally increased to levels above baseline in most dogs. researchgate.netnih.gov
Table 1: Systemic Acetylcholinesterase Level Trends in Dogs After Topical Ocular Demecarium Bromide Application
| Time Point After Administration | Observed Trend in Serum AChE Levels | Statistical Significance | Variability Among Dogs |
| Pre-administration | Baseline | N/A | N/A |
| 45 min, 1 h 45 min, 4 h 45 min | Declining | Not specified | Variable |
| 1 day (24 hours) | Significant decline | Statistically significant | Highly variable |
| 3 days | Rising above baseline | Not specified | Most dogs |
| 7 days | Continued rising/stabilization | Not specified | Not specified |
Various ophthalmic research techniques are employed in animal studies to evaluate the effects of demecarium bromide on ocular parameters.
Methodology: Studies in Beagles, both with normotensive eyes and inherited glaucoma, have utilized tonometry to measure intraocular pressure (IOP) and assess pupil size (PS). researchgate.netnih.gov In other studies involving companion rabbits, comprehensive ophthalmic examinations included rebound tonometry and gonioscopy. Iridocorneal angle (ICA) imaging was performed using advanced techniques such as Spectral Domain Optical Coherence Tomography (SD-OCT), High Resolution Ultrasound (HRUS), and Scheimpflug imaging (Pentacam® HR). These imaging modalities allowed for the measurement of Angle Opening Distance (AOD) and Angle Recess Area (ARA). researchgate.netresearchgate.net
Detailed Research Findings: In Beagles, single-dose applications of demecarium bromide (0.125% and 0.5%) resulted in long-term miosis and a decrease in IOP. Specifically, 0.125% demecarium bromide decreased IOP for 49 hours, and 0.5% decreased IOP for 55 hours. The miosis observed generally paralleled the decreases in IOP. researchgate.netnih.govresearchgate.net
In studies on normal companion rabbits, demecarium bromide (0.125%) applied topically caused a significant decrease in gonioscopy score, Angle Recess Area (ARA), and Angle Opening Distance (AOD) when measured via SD-OCT and Pentacam® HR. Interestingly, in this specific rabbit study, demecarium bromide significantly increased IOP, a finding that contrasts with its IOP-lowering effect in Beagles. researchgate.netresearchgate.net This highlights species-specific responses to the compound.
Table 2: Ocular Effects of Demecarium Bromide in Animal Models
| Animal Model | Concentration | Ophthalmic Technique | Parameter Measured | Key Research Finding | Duration of Effect (if applicable) |
| Beagles | 0.125% | Tonometry, Pupil Size Assessment | Intraocular Pressure (IOP), Pupil Size (PS) | Decreased IOP, Induced Miosis | IOP decreased for 49 hours researchgate.netresearchgate.net |
| Beagles | 0.5% | Tonometry, Pupil Size Assessment | Intraocular Pressure (IOP), Pupil Size (PS) | Decreased IOP, Induced Miosis | IOP decreased for 55 hours researchgate.netresearchgate.net |
| Rabbits | 0.125% | Gonioscopy, SD-OCT, Pentacam® HR | Gonioscopy Score, Angle Recess Area (ARA), Angle Opening Distance (AOD), Intraocular Pressure (IOP) | Decreased Gonioscopy Score, ARA, AOD; Increased IOP | N/A (single dose, 1-hour re-evaluation) researchgate.netresearchgate.net |
Investigating Blood-Aqueous Barrier Permeability in Animal Models
The blood-aqueous barrier (BAB) is a critical physiological barrier in the eye, regulating the passage of substances into the aqueous humor. Disruption or increased permeability of the BAB leads to an elevated protein concentration in the aqueous humor, often manifesting as aqueous flare. avma.org Various methods are employed to evaluate aqueous humor flare or protein concentration, including slit-lamp examination, fluorophotometry, microprotein assays, and laser flaremetry. Laser flaremetry is a non-invasive, reproducible, and quantitative method for assessing anterior segment inflammation and BAB integrity. avma.org
Studies in animal models, particularly dogs, have investigated the effect of topical demecarium bromide on BAB permeability. For instance, topical application of 0.25% demecarium bromide in dogs was shown to induce a transient increase in aqueous humor flare, indicating a breakdown of the BAB. wikidoc.orgresearchgate.net In one study, 0.25% demecarium bromide caused an increase in flare to 28 photon counts per millisecond (pc/ms) at 31 hours, compared to a baseline of 3.4 pc/ms in non-treated control eyes. researchgate.net While this transient increase in aqueous humor protein concentration did not result in ocular or visual damage, it highlights the impact of the drug on ocular barrier integrity. researchgate.net
Animal models, such as rabbits, are frequently used in ocular pharmacokinetic (PK) preclinical studies due to their relatively large eyes. reviewofophthalmology.com However, physiological differences, such as a slower blink rate in rabbits compared to humans, can influence corneal surface drug concentrations and drainage, potentially complicating the direct extrapolation of PK data to humans. reviewofophthalmology.com
Analytical and Chromatographic Methods for Compound Quantification
Accurate quantification of demecarium bromide is crucial for research, quality control, and understanding its pharmacokinetic profile. Various analytical techniques have been developed for its determination. One method involves a colorimetric assay based on the reaction of demecarium bromide with potassium cobaltothiocyanate, where the resulting blue color is extracted with 1,2-dichloroethane (B1671644) and measured spectrophotometrically at 320 and 625 nm. brieflands.com
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the determination of demecarium bromide and its related compounds. An HPLC method has been described for the separation and quantification of demecarium bromide, along with its process intermediates and companion products. nih.govresearchgate.net This method typically employs isocratic reversed-phase chromatography on a µBondapak CN column with ultraviolet (UV) detection. nih.govresearchgate.net The reproducibility and stability of demecarium bromide using this HPLC method have been demonstrated, making it suitable for quantifying the compound in aqueous solutions and for raw material control. nih.gov
Development of Novel Drug Delivery Systems for Ocular Research
The development of novel drug delivery systems for ocular applications aims to overcome the limitations of conventional eye drops, such as rapid drug clearance and poor bioavailability. mdpi.comdovepress.com These systems seek to enhance drug residence time on the ocular surface and improve transcorneal penetration, thereby ensuring sufficient amounts of the active pharmaceutical ingredient reach the target tissues. dovepress.com Demecarium bromide has been considered for incorporation into such advanced delivery systems. google.comgoogle.comgoogle.com
In vitro and in vivo drug release pattern studies are essential for characterizing novel ocular drug delivery systems. In vitro methods can identify active pharmaceutical agents that need to be delivered at a certain rate, while in vivo methods serve as animal models for ocular drug delivery. google.com
Research in ocular drug delivery often involves the use of bioerodible materials suspended in liquid or ointment carriers. These systems can provide immediate drug delivery from the solution and prolonged release from the particles, allowing for a sustained dosage to the eye. google.com For instance, ocular inserts, which are sterile, translucent, rod-shaped, water-soluble, or insoluble polymeric materials, are designed to be placed in the cul-de-sac of the eye to continuously dispense drugs. google.comgoogle.com These inserts can serve as drug reservoirs, releasing the active compound at a controlled rate over an extended period. google.com While specific in vitro and in vivo drug release data for demecarium bromide in novel delivery systems were not extensively detailed in the provided search results, the principles of these studies apply to its potential formulation in such systems. For example, studies on other ophthalmic drugs in nanofiber inserts have shown sustained drug release for over 80 hours in in vitro tests, with mean residence times of several hours in vivo in rabbit eyes. mdpi.com Such sustained release profiles are a key objective for novel ocular drug delivery systems.
Studies on Primary Lens Instability in Canine Models
In canine models, demecarium bromide has been investigated for its role in managing primary lens instability, specifically primary lens luxation (PLL). PLL is a hereditary condition in dogs where the lens of the eye becomes displaced. Demecarium bromide, as a miotic agent, causes constriction of the pupil. The rationale behind its use in this context is that by constricting the pupil, it can help to trap the lens behind the iris, potentially preventing or delaying its complete luxation into the anterior chamber of the eye. vt.edudvm360.com
Research has explored the outcomes of non-surgical management, including the efficacy of demecarium bromide treatment, for primary lens instability in dogs. These studies aim to understand how the miotic effect of demecarium bromide contributes to maintaining the lens in a stable position within the eye, thus potentially preserving vision and delaying the need for surgical intervention. vt.edudvm360.com
Rabbit Models of Ocular Physiology
Rabbit models are frequently employed in ocular physiology research due to their eye size and relative ease of handling, making them suitable for studying the effects of various ophthalmic agents. Demecarium bromide has been used in these models to investigate its impact on intraocular pressure (IOP) and iridocorneal angle (ICA) parameters. nih.govresearchgate.net
Studies in rabbits have shown that demecarium bromide can induce miosis (pupil constriction) and affect IOP. For instance, research comparing demecarium bromide with other glaucoma therapies like latanoprost (B1674536) in non-glaucomatous companion rabbits revealed that demecarium bromide caused a significant decrease in gonioscopy score, angle recess area (ARA), and angle opening distance (AOD) when measured by spectral domain optical coherence tomography (SD-OCT) and Pentacam® HR. Interestingly, in these specific rabbit studies, demecarium bromide significantly increased IOP, which is contrary to its typical use in glaucoma management in other species where it aims to reduce IOP by facilitating aqueous humor outflow. This highlights species-specific differences in response to the drug. nih.govresearchgate.net
Table 1: Effects of Demecarium Bromide on Ocular Parameters in Rabbit Models
| Parameter | Effect of Demecarium Bromide (in Rabbit Models) researchgate.net | Measurement Method researchgate.net |
| Gonioscopy Score | Significant decrease | Gonioscopy |
| Angle Recess Area (ARA) | Significant decrease | SD-OCT, Pentacam® HR |
| Angle Opening Distance (AOD) | Significant decrease | SD-OCT, Pentacam® HR |
| Intraocular Pressure (IOP) | Significant increase | Rebound Tonometry |
Further research in Beagles with normotensive eyes and inherited glaucoma has also demonstrated that demecarium bromide (at concentrations of 0.125% and 0.5%) induced long-term miosis and a decrease in IOP, with effects lasting for 49 and 55 hours, respectively. The miosis generally paralleled the decreases in IOP. researchgate.netresearchgate.net
Table 2: Duration of IOP Reduction and Miosis in Beagle Models
| Demecarium Bromide Concentration | IOP Reduction Duration researchgate.net | Miosis Duration (generally paralleled IOP) researchgate.net |
| 0.125% | 49 hours | ~49 hours |
| 0.5% | 55 hours | ~55 hours |
Exploratory Research in Antimalarial Therapies
Beyond its established ocular applications, demecarium bromide has been explored in the context of antimalarial therapies. This exploratory research often stems from its mechanism as a cholinesterase inhibitor, which can have broader biological implications. While specific detailed research findings on its direct antimalarial efficacy are limited in the provided context, the exploration of such compounds in drug repurposing or novel target identification is a common theme in pharmaceutical research. The search for new antimalarial agents is critical due to the increasing drug resistance of Plasmodium falciparum and other malaria-causing parasites. binasss.sa.cr
Diagnostic Research Applications
Demecarium bromide has been investigated for its potential in diagnostic research, particularly in the context of identifying specific cellular characteristics. biosynth.com
Investigations into Cancer Cell Identification (Research Context)
In a research context, demecarium bromide has been studied for its potential in identifying the presence of cancer cells. One proposed mechanism involves its reaction with certain compounds, such as sodium citrate (B86180) and water vapor, to produce a red color in tissue culture. This "demecarium bromide test" has been described as a simple, inexpensive, and highly specific screening method for cancer in a research setting. This application leverages a unique chemical reaction or interaction of demecarium bromide with cellular components or metabolic byproducts that are characteristic of cancer cells. biosynth.com
It is important to note that such applications are typically in the exploratory research phase and require extensive validation before any clinical diagnostic utility can be established. biosynth.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Demecarium bromide | 5965 nih.govnih.gov |
| Latanoprost | 5311244 |
| Echothiophate iodide | 3192 |
| Pilocarpine (B147212) | 5910 |
| Acetylcholine | 187 |
Applications in Preclinical Research Models
Ocular Disease Modeling in Animals
Studies on Primary Lens Instability in Canine Models
In canine models, demecarium bromide has been examined for its role in the management of primary lens instability, specifically primary lens luxation (PLL). PLL is a hereditary condition in dogs characterized by the displacement of the eye's lens. As a miotic agent, demecarium bromide induces pupillary constriction. The rationale for its use in this context is that by narrowing the pupil, it may help to sequester the lens behind the iris, potentially preventing or delaying its complete luxation into the anterior chamber of the eye. vt.edudvm360.com
Research has focused on the outcomes of non-surgical management, including the effectiveness of demecarium bromide treatment, for primary lens instability in dogs. These investigations aim to elucidate how the miotic effect of demecarium bromide contributes to maintaining the lens in a stable position within the eye, thereby potentially preserving vision and postponing the necessity for surgical intervention. vt.edudvm360.com
Rabbit Models of Ocular Physiology
Rabbit models are extensively used in ocular physiology research due to their suitable eye size and ease of handling, making them appropriate for studying the effects of various ophthalmic agents. Demecarium bromide has been utilized in these models to investigate its impact on intraocular pressure (IOP) and iridocorneal angle (ICA) parameters. nih.govresearchgate.net
Studies in rabbits have indicated that demecarium bromide can induce miosis (pupil constriction) and influence IOP. For example, research comparing demecarium bromide with other glaucoma therapies, such as latanoprost (B1674536), in non-glaucomatous companion rabbits demonstrated that demecarium bromide led to a significant decrease in gonioscopy score, angle recess area (ARA), and angle opening distance (AOD) when assessed using spectral domain optical coherence tomography (SD-OCT) and Pentacam® HR. Notably, in these specific rabbit studies, demecarium bromide significantly increased IOP, which contrasts with its typical application in glaucoma management in other species where it aims to reduce IOP by facilitating aqueous humor outflow. This observation underscores species-specific variations in drug response. nih.govresearchgate.net
Table 1: Effects of Demecarium Bromide on Ocular Parameters in Rabbit Models
| Parameter | Effect of Demecarium Bromide (in Rabbit Models) researchgate.net | Measurement Method researchgate.net |
| Gonioscopy Score | Significant decrease | Gonioscopy |
| Angle Recess Area (ARA) | Significant decrease | SD-OCT, Pentacam® HR |
| Angle Opening Distance (AOD) | Significant decrease | SD-OCT, Pentacam® HR |
| Intraocular Pressure (IOP) | Significant increase | Rebound Tonometry |
Furthermore, research in Beagles with normotensive eyes and inherited glaucoma has shown that demecarium bromide (at concentrations of 0.125% and 0.5%) induced long-term miosis and a reduction in IOP, with effects persisting for 49 and 55 hours, respectively. The duration of miosis generally paralleled the decreases in IOP. researchgate.netresearchgate.net
Table 2: Duration of IOP Reduction and Miosis in Beagle Models
| Demecarium Bromide Concentration | IOP Reduction Duration researchgate.net | Miosis Duration (generally paralleled IOP) researchgate.net |
| 0.125% | 49 hours | ~49 hours |
| 0.5% | 55 hours | ~55 hours |
Exploratory Research in Antimalarial Therapies
Beyond its established ocular applications, demecarium bromide has been explored in the context of antimalarial therapies. This exploratory research often stems from its mechanism as a cholinesterase inhibitor, which can have broader biological implications. While specific detailed research findings on its direct antimalarial efficacy are limited in the provided context, the investigation of such compounds for drug repurposing or novel target identification is a common strategy in pharmaceutical research. The ongoing search for new antimalarial agents is crucial due to the escalating drug resistance observed in Plasmodium falciparum and other malaria-causing parasites. binasss.sa.cr
Diagnostic Research Applications
Demecarium bromide has been investigated for its potential in diagnostic research, particularly concerning the identification of specific cellular characteristics. biosynth.com
Investigations into Cancer Cell Identification (Research Context)
In a research context, demecarium bromide has been studied for its potential in identifying the presence of cancer cells. One proposed mechanism involves its reaction with certain compounds, such as sodium citrate (B86180) and water vapor, to produce a red color in tissue culture. This "demecarium bromide test" has been described as a simple, inexpensive, and highly specific screening method for cancer in a research setting. This application leverages a unique chemical reaction or interaction of demecarium bromide with cellular components or metabolic byproducts that are characteristic of cancer cells. biosynth.com
It is important to note that such applications are typically in the exploratory research phase and necessitate extensive validation before any clinical diagnostic utility can be established. biosynth.com
Comparative Pharmacology and Compound Interactions in Research
Comparison with Other Cholinergic Agents
Cholinergic agents, or parasympathomimetics, stimulate the parasympathetic nervous system. They are broadly divided into direct-acting agents, which bind directly to cholinergic receptors, and indirect-acting agents like demecarium (B1199210) bromide, which inhibit the acetylcholinesterase (AChE) enzyme.
Direct-acting parasympathomimetics mimic the effect of acetylcholine (B1216132) at the muscarinic receptors in the eye, causing ciliary muscle contraction and pupillary constriction (miosis) to increase aqueous humor outflow.
Pilocarpine (B147212): As a direct-acting agent, pilocarpine's efficacy is independent of endogenous acetylcholine levels. In research studies, both pilocarpine and demecarium bromide have been shown to decrease intraocular pressure (IOP) and increase permeability of the blood-aqueous barrier. However, a study in dogs found that 2% pilocarpine caused a more significant initial increase in aqueous humor flare (a measure of protein concentration) compared to 0.25% demecarium bromide, though values in both groups returned to normal after eight days of treatment. scispace.com Pilocarpine is considered less efficacious and is often poorly tolerated in veterinary patients due to ocular irritation, making it less frequently used for long-term management compared to longer-acting agents like demecarium. nih.gov
Carbachol: This compound is a potent choline (B1196258) ester that, like pilocarpine, directly stimulates muscarinic receptors. nih.gov However, it also possesses some weak cholinesterase-inhibiting activity. A key pharmacological difference is its resistance to hydrolysis by cholinesterase, giving it a longer duration of action than acetylcholine. ekjo.org Despite this, demecarium bromide's effect is even more prolonged. As a reversible cholinesterase inhibitor, demecarium allows for less frequent administration than direct-acting agents like carbachol. wikipedia.org
| Feature | Demecarium Bromide | Pilocarpine | Carbachol |
| Mechanism of Action | Indirect-Acting (Cholinesterase Inhibitor) | Direct-Acting Parasympathomimetic | Primarily Direct-Acting; Weak Cholinesterase Inhibition |
| Primary Target | Acetylcholinesterase (AChE) Enzyme | Muscarinic Receptors | Muscarinic and Nicotinic Receptors |
| Duration of Action | Long-acting (up to 48+ hours) nih.gov | Shorter-acting | Longer than Acetylcholine, but shorter than Demecarium ekjo.orgwikipedia.org |
| Frequency of Use | Less frequent (e.g., once or twice daily) wikipedia.org | More frequent | More frequent than Demecarium wikipedia.org |
Comparison with Other Cholinesterase Inhibitors
Within the class of cholinesterase inhibitors, compounds vary significantly in their chemical structure, reversibility, potency, and duration of action. Demecarium is a carbamate (B1207046) and is classified as a long-acting, reversible inhibitor. nih.gov
Physostigmine (B191203) is a reversible cholinesterase inhibitor derived from the Calabar bean. drugbank.com Unlike demecarium, which is a quaternary ammonium (B1175870) compound with limited systemic penetration, physostigmine is a tertiary amine that can cross the blood-brain barrier, allowing it to be used for treating central nervous system effects of anticholinergic overdoses. drugbank.com In ophthalmic research, an interesting interaction has been noted where the effects of demecarium are not inhibited by the prior instillation of physostigmine. This suggests different binding kinetics or sites of action on the cholinesterase enzyme.
Echothiophate (B1218750) iodide is another long-acting cholinesterase inhibitor used in ophthalmology. drugs.com Research directly comparing demecarium bromide and echothiophate iodide in beagles with both normal and glaucomatous eyes has provided detailed comparative data on their efficacy and duration. In one study, 0.125% demecarium bromide decreased IOP for 49 hours, while the same concentration of echothiophate iodide reduced IOP for 25 hours. nih.gov At a higher concentration (0.5%), the duration of effect was more comparable, with demecarium reducing IOP for 55 hours and echothiophate for 53 hours. nih.gov This indicates a concentration-dependent relationship in the duration of action for both compounds.
| Compound and Concentration | Duration of IOP Decrease (in Beagles) | Reference |
| Demecarium Bromide (0.125%) | 49 hours | nih.gov |
| Echothiophate Iodide (0.125%) | 25 hours | nih.gov |
| Demecarium Bromide (0.5%) | 55 hours | nih.gov |
| Echothiophate Iodide (0.5%) | 53 hours | nih.gov |
DFP is an organophosphate and a potent, irreversible inhibitor of cholinesterase. This irreversibility is the primary pharmacological distinction from demecarium bromide. While demecarium's inhibition is long-lasting, the enzyme can eventually recover as the drug dissociates. In contrast, DFP forms a stable, covalent bond with the serine active site of acetylcholinesterase, leading to permanent inactivation. Restoration of enzyme function requires the synthesis of new enzyme molecules. This irreversible action contributes to the significant toxicity profile of DFP.
Research and clinical guidance consistently caution against the concomitant use of demecarium bromide with other cholinesterase inhibitors, whether administered topically or systemically. nih.gov The primary concern is the potential for additive or synergistic effects leading to systemic toxicity. researchgate.net Topical ocular application of demecarium bromide has been shown to cause a transient but statistically significant suppression of systemic acetylcholinesterase levels in dogs. nih.gov In some individuals, AChE levels were suppressed to a degree approaching clinical toxicity. nih.gov Combining demecarium with other AChE inhibitors, such as those found in certain organophosphate-based flea treatments, could potentiate this effect and lead to classic signs of systemic cholinergic crisis, including salivation, vomiting, diarrhea, and bradycardia. wikipedia.orgresearchgate.net Therefore, research findings strongly support the avoidance of such combinations to prevent severe adverse systemic reactions. nih.govresearchgate.net
Research into Interactions with Other Pharmacological Agents.drugbank.comresearchgate.netwedgewood.com
Demecarium bromide's activity as a potent, long-acting cholinesterase inhibitor forms the basis for its various interactions with other pharmacological agents. drugbank.com By inhibiting acetylcholinesterase and pseudocholinesterase, it amplifies the effects of acetylcholine at cholinergic synapses. drugbank.com This mechanism can lead to significant and clinically relevant interactions when co-administered with drugs that act on the nervous or cardiovascular systems, or with other agents used in ocular medicine. researchgate.netwedgewood.com Research has explored these interactions to anticipate and manage potential synergistic or antagonistic effects.
Studies on Interactions affecting Neuromuscular Blocking Agents (e.g., Succinylcholine).wedgewood.comnih.govrxlist.com
The interaction between demecarium bromide and neuromuscular blocking agents, particularly the depolarizing agent succinylcholine (B1214915), is a subject of significant clinical concern. rxlist.com Demecarium bromide, by inhibiting plasma cholinesterase (pseudocholinesterase), directly interferes with the metabolism of succinylcholine. nih.gov Plasma cholinesterase is the primary enzyme responsible for the rapid hydrolysis and inactivation of succinylcholine. nih.govresearchgate.net
Research findings indicate that the inhibition of this enzyme by a cholinesterase inhibitor like demecarium bromide can lead to a markedly prolonged and intensified neuromuscular blockade from succinylcholine. nih.govrxlist.com This interaction can result in prolonged muscle paralysis and apnea. nih.gov Therefore, scientific literature cautions for extreme care when administering succinylcholine to patients receiving demecarium bromide, for instance, before or during general anesthesia. wedgewood.comrxlist.com
Beyond succinylcholine, demecarium bromide may also interact with other agents affecting the neuromuscular junction. drugbank.com
Table 1: Documented Interactions with Neuromuscular Blocking and Related Agents
| Interacting Agent | Reported Interaction with Demecarium Bromide | Reference |
|---|---|---|
| Succinylcholine | Inhibition of plasma cholinesterase by demecarium can significantly prolong and intensify the neuromuscular blockade. | nih.govrxlist.com |
| Aclidinium | May increase the neuromuscular blocking activities of Aclidinium. | drugbank.com |
| Ephedrine | May increase the neuromuscular blocking activities of Ephedrine. | drugbank.com |
| Landiolol | May increase the neuromuscular blocking activities of Landiolol. | drugbank.com |
Research on Effects in Conjunction with Agents Modulating Bradycardia (e.g., Acebutolol (B1665407), Alprenolol).drugbank.com
Demecarium bromide's parasympathomimetic action can lead to cardiovascular effects, including bradycardia (a slowing of the heart rate). rxlist.com This occurs because the accumulation of acetylcholine stimulates muscarinic receptors in the heart, mimicking vagal nerve stimulation. drugs.com When used concurrently with other drugs that also slow the heart rate, such as beta-blockers, there is potential for an additive or synergistic effect, increasing the risk of significant bradycardia. drugbank.com
Pharmacological databases document that demecarium bromide may increase the bradycardic activities of several beta-blockers. drugbank.com This includes agents such as acebutolol and alprenolol. drugbank.com The combined effect is a result of two different mechanisms leading to the same physiological outcome: demecarium bromide enhances cholinergic tone on the heart, while beta-blockers block the opposing sympathetic influence. drugbank.com
Table 2: Interactions with Agents Modulating Bradycardia
| Agent Class | Specific Agents | Reported Interaction with Demecarium Bromide | Reference |
|---|---|---|---|
| Beta-Blockers | Acebutolol | May increase the bradycardic activities of the agent. | drugbank.com |
| Alprenolol | May increase the bradycardic activities of the agent. | drugbank.com | |
| Atenolol | May increase the bradycardic activities of the agent. | drugbank.com | |
| Betaxolol (B1666914) | May increase the bradycardic activities of the agent. | drugbank.com | |
| Carvedilol | May increase the bradycardic activities of the agent. | drugbank.com | |
| Celiprolol | May increase the bradycardic activities of the agent. | drugbank.com | |
| Esmolol | May increase the bradycardic activities of the agent. | drugbank.com | |
| Labetalol | May increase the bradycardic activities of the agent. | drugbank.com | |
| Levobetaxolol | May increase the bradycardic activities of the agent. | drugbank.com | |
| Nadolol | May increase the bradycardic activities of the agent. | drugbank.com | |
| Nebivolol | May increase the bradycardic activities of the agent. | drugbank.com |
Investigations into Compounds that may Modulate Demecarium Bromide Efficacy.drugbank.comdrugs.com
The therapeutic efficacy of demecarium bromide can be diminished by compounds with anticholinergic properties. drugs.com These agents act by blocking muscarinic receptors, thereby directly opposing the effects of the acetylcholine that accumulates due to cholinesterase inhibition by demecarium. drugs.com This antagonism can reduce the desired miotic and intraocular pressure-lowering effects of demecarium. drugs.com
A wide range of drug classes possess significant anticholinergic activity, including some tricyclic antidepressants, antihistamines, antispasmodics, and neuroleptics. drugbank.comdrugs.com For instance, the therapeutic efficacy of agents like amitriptyline, chlorpromazine, and brompheniramine (B1210426) can be decreased when used in combination with demecarium bromide. drugbank.com
Furthermore, corticosteroids such as betamethasone (B1666872) and budesonide (B1683875) have been reported to potentially decrease the therapeutic efficacy of demecarium bromide. drugbank.com
Table 3: Selected Compounds That May Decrease the Efficacy of Demecarium Bromide
| Compound Class | Specific Agent | Reported Effect on Demecarium Bromide | Reference |
|---|---|---|---|
| Tricyclic Antidepressant | Amitriptyline | Decreased therapeutic efficacy of Demecarium. | drugbank.com |
| Antipsychotic | Chlorpromazine | Decreased therapeutic efficacy of Demecarium. | drugbank.com |
| Antihistamine | Brompheniramine | Decreased therapeutic efficacy of Demecarium. | drugbank.com |
| Corticosteroids | Betamethasone | Decreased therapeutic efficacy of Demecarium. | drugbank.com |
| Budesonide | Decreased therapeutic efficacy of Demecarium. | drugbank.com | |
| Anticholinergic | Butylscopolamine | Decreased therapeutic efficacy of Demecarium. | drugbank.com |
Research on Combined Effects with Other Ocular Agents.researchgate.netwedgewood.comnih.gov
In ophthalmology, demecarium bromide's effects have been studied in combination with other topical ocular agents to enhance therapeutic outcomes or manage different aspects of glaucoma.
Sympathomimetics : Sympathomimetic drugs, such as dipivefrin, also function to increase the outflow of aqueous humor, but they do so through a different mechanism than parasympathomimetic agents like demecarium bromide. wedgewood.com Research indicates that these differing mechanisms can be synergistic, and the two types of drugs can be used concurrently in the same eye to achieve greater reduction in intraocular pressure. wedgewood.com
Corticosteroids : A clinical trial in dogs with primary closed-angle glaucoma investigated the prophylactic efficacy of a combination of 0.25% demecarium bromide and a topical corticosteroid (gentamicin/betamethasone). researchgate.net This combination was compared to 0.5% betaxolol monotherapy. The study found that while both treatments delayed or prevented the onset of glaucoma in the second eye, the less frequent dosing schedule required for the demecarium bromide/corticosteroid combination suggested it may be a preferable option. researchgate.net
Other Miotics : Comparative studies have evaluated demecarium bromide against other long-acting cholinesterase inhibitors. One study in Beagles with normotensive eyes and inherited glaucoma compared demecarium bromide (0.125% and 0.25%) with echothiophate iodide (0.125% and 0.25%). nih.gov Both drugs induced long-term miosis and a decrease in intraocular pressure. Specifically, 0.125% and 0.5% demecarium bromide were found to decrease intraocular pressure for 49 and 55 hours, respectively, while echothiophate iodide at similar concentrations reduced pressure for 25 and 53 hours. nih.gov
Other Glaucoma Medications : A retrospective study evaluated the efficacy of several antiglaucoma medications, including demecarium bromide, latanoprost (B1674536), and dorzolamide. nih.gov The study also considered the effect of adding a topical anti-inflammatory agent to the antiglaucoma therapy. nih.gov
Table 4: Summary of Research on Combined Ocular Agent Effects
| Combined Agent(s) | Research Focus / Finding | Reference |
|---|---|---|
| Dipivefrin (Sympathomimetic) | Synergistic effect in increasing aqueous humor outflow via a different mechanism. | wedgewood.com |
| Topical Corticosteroid (e.g., Betamethasone) | A combination of demecarium and a corticosteroid was effective in preventing glaucoma in dogs, with a less frequent dosing schedule than betaxolol. | researchgate.net |
| Echothiophate Iodide | Both are long-acting miotics; a comparative study found demecarium bromide 0.5% decreased IOP for 55 hours versus 53 hours for echothiophate iodide 0.5%. | nih.gov |
| Latanoprost, Dorzolamide, Anti-inflammatories | Evaluated in a comparative efficacy study for delaying medical failure in canine glaucoma. | nih.gov |
Q & A
Q. What is the molecular mechanism of Demecarium bromide as a cholinesterase inhibitor, and how does this relate to its application in glaucoma studies?
Demecarium bromide acts as a potent, long-acting cholinesterase inhibitor with a reported inhibition constant () of 0.15 μM, reducing intraocular pressure (IOP) by increasing acetylcholine availability at muscarinic receptors. This mechanism induces miosis (pupil constriction) and enhances aqueous humor outflow, making it effective in glaucoma models. Researchers should validate its cholinesterase inhibition kinetics using spectrophotometric assays or radiometric methods, as described in enzyme activity studies .
Q. What experimental models are commonly used to evaluate Demecarium bromide’s efficacy in reducing intraocular pressure?
The Beagle model is widely utilized, particularly for normotensive and inherited glaucoma eyes. Studies show that 0.125%–0.5% Demecarium bromide induces sustained miosis (pupil size reduction to 0.6 ± 0.1 mm) and lowers IOP by up to 19.8 ± 1.4 mm Hg, with effects lasting 55 hours post-administration. Researchers should standardize dosing intervals (e.g., single vs. multiple 30-day doses) and monitor IOP via tonometry, as described in longitudinal canine studies .
Q. How should researchers prepare and validate Demecarium bromide formulations for in vivo studies?
For in vivo applications, dissolve Demecarium bromide in DMSO (160 mg/mL stock), then dilute with PEG300, Tween 80, and sterile water to ensure solubility and biocompatibility. Validate concentration accuracy using HPLC or mass spectrometry, adhering to USP standards (95.0%–100.5% purity) .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate Demecarium bromide’s interaction with cholinesterase isoforms?
Molecular docking simulations (e.g., using SeeSAR or AutoDock) can model the compound’s binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Focus on the quaternary ammonium groups and carbamate linkages, which form hydrogen bonds with catalytic triad residues (Ser203, His447, Glu334 in AChE). Compare binding energies () across isoforms to explain its selectivity .
Q. What experimental strategies resolve contradictions in reported IOP reduction efficacy across species or concentrations?
Discrepancies in IOP effects (e.g., diminished efficacy in normotensive vs. glaucomatous eyes) may arise from interspecies receptor density differences or formulation stability. Address these by:
Q. How does Demecarium bromide’s structural stability impact long-term studies, and what analytical methods ensure quality control?
The compound’s bis-quaternary ammonium structure is prone to hydrolysis under high humidity or acidic conditions. Monitor stability via:
Q. What safety protocols are critical for handling Demecarium bromide in laboratory settings?
Classified as a target organ toxin, researchers must:
- Use PPE (gloves, goggles) to prevent ocular/skin exposure.
- Store powder at -20°C in airtight containers to avoid hygroscopic degradation.
- Dispose of waste via incineration, following EPA guidelines for brominated compounds .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
